N-4-biphenylyl-3-methoxybenzamide
Description
N-4-Biphenylyl-3-methoxybenzamide is a benzamide derivative characterized by a biphenyl backbone substituted with a methoxy group at the 3-position of the benzamide moiety. Benzamides are widely explored in pharmaceutical and agrochemical research due to their versatility in hydrogen bonding, solubility profiles, and biological activity modulation .
Properties
IUPAC Name |
3-methoxy-N-(4-phenylphenyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17NO2/c1-23-19-9-5-8-17(14-19)20(22)21-18-12-10-16(11-13-18)15-6-3-2-4-7-15/h2-14H,1H3,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQOSZEYWSWOJQW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)NC2=CC=C(C=C2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Key Observations:
Substituent Effects on Bioactivity: Fluorinated analogs (e.g., diflufenican ) exhibit herbicidal activity due to enhanced lipid solubility and target enzyme inhibition. The biphenyl group in this compound may enhance π-π stacking interactions, a feature critical for receptor binding in medicinal chemistry .
Synthetic Pathways :
- Benzamides are commonly synthesized via condensation reactions using reagents like HBTU or hydrazine hydrate, as seen in . For example, biphenyl-linked derivatives often involve Suzuki-Miyaura coupling or ester-to-amide conversions .
Fluorinated compounds (e.g., ) display higher metabolic stability, a trait leveraged in agrochemicals.
Research Findings and Limitations
Pharmacological and Agrochemical Relevance
Knowledge Gaps
- No direct cytotoxicity or ADMET (absorption, distribution, metabolism, excretion, toxicity) data are available for this compound.
- Comparative studies with ortho- or para-methoxy isomers are needed to elucidate positional effects on activity.
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